molecular formula C6H4Cl2O B13857552 2,5-Dichlorophenol-13C6

2,5-Dichlorophenol-13C6

Cat. No.: B13857552
M. Wt: 168.95 g/mol
InChI Key: RANCECPPZPIPNO-IDEBNGHGSA-N
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Description

2,5-Dichlorophenol-13C6 is a carbon-13 labeled compound with the molecular formula C6H4Cl2O. It is a derivative of 2,5-dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Direct Oxidation: Another method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent.

Industrial Production Methods

Industrial production methods often involve the diazotization of 2,5-dichloroaniline followed by hydrolysis. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,5-Dichlorophenol-13C6 can undergo oxidation reactions to form various chlorinated quinones.

    Reduction: It can be reduced to form chlorinated cyclohexanols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products

    Oxidation: Chlorinated quinones.

    Reduction: Chlorinated cyclohexanols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,5-Dichlorophenol-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenol-13C6 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,5-Dichlorophenol-13C6 can be compared with other chlorinated phenols such as:

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the different positions of chlorine atoms on the phenol ring.

Properties

Molecular Formula

C6H4Cl2O

Molecular Weight

168.95 g/mol

IUPAC Name

2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

RANCECPPZPIPNO-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl

Origin of Product

United States

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